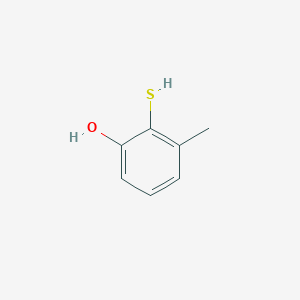

2-Mercapto-3-methylphenol

Beschreibung

2-Mercapto-3-methylphenol (C₇H₈OS) is a phenolic compound featuring a thiol (-SH) group at the 2-position and a methyl (-CH₃) group at the 3-position of the aromatic ring. Applications may include roles in coordination chemistry, polymer stabilization, or agrochemical synthesis, though further research is required to confirm these uses.

Eigenschaften

IUPAC Name |

3-methyl-2-sulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAIWQSZKFYBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617314 | |

| Record name | 3-Methyl-2-sulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470453-79-3 | |

| Record name | 3-Methyl-2-sulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methylphenol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with sulfur and a reducing agent such as sodium sulfide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding alcohols or thiols.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, thiols.

Substitution: Halogenated phenols, nitrophenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

2-Mercapto-3-methylphenol has shown significant antimicrobial activity against various bacterial strains. A study evaluated derivatives of this compound for their efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus cereus. The results indicated that certain derivatives exhibited promising antibacterial properties, suggesting potential for development into therapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes. This compound may also act as a reactive oxygen species (ROS) generator, contributing to its bactericidal effects .

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 16 µg/mL |

| Derivative C | Bacillus cereus | 8 µg/mL |

Biochemical Applications

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied as an inhibitor of NADH dehydrogenase, which plays a crucial role in cellular respiration. The compound's ability to bind to the enzyme's active site suggests potential for use in targeting metabolic disorders .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits antioxidant activity. This characteristic is vital in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity of this compound has been quantified through various assays, demonstrating its potential as a therapeutic agent for oxidative stress-related conditions .

Material Science

Synthesis of Organosulfur Compounds

In material science, this compound serves as a building block for synthesizing organosulfur compounds. These compounds are valuable in developing new materials with enhanced properties such as improved thermal stability and resistance to degradation. Its role in synthesizing polymeric materials has been explored, indicating its utility in creating advanced materials for industrial applications.

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized from this compound and screened against a panel of bacteria. The study concluded that modifications at the mercapto group significantly affected antimicrobial activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

- Enzyme Inhibition Research : Another study focused on the compound's inhibitory effects on NADH dehydrogenase, revealing that it could serve as a lead compound for developing new inhibitors targeting metabolic pathways in pathogens like Mycobacterium tuberculosis .

Wirkmechanismus

The mechanism of action of 2-Mercapto-3-methylphenol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: 4-Mercapto-2-methylphenol

Key Differences :

- Substituent Positions: In 4-Mercapto-2-methylphenol (CAS 32281-01-9; C₇H₈OS), the -SH group is at the 4-position, and the methyl group is at the 2-position . This positional isomerism alters electronic and steric effects.

- Reactivity: Steric hindrance from the 3-methyl group in 2-Mercapto-3-methylphenol could reduce nucleophilic activity of the thiol compared to 4-Mercapto-2-methylphenol.

Aliphatic Thiols: 3-Mercapto-1-hexanol

Key Differences :

- Structure: 3-Mercapto-1-hexanol (C₆H₁₄OS; CAS 51755-83-0) is an aliphatic thiol with a hydroxyl group, differing from the aromatic system of this compound .

- Physical Properties: Boiling Point: 250°C (for 3-Mercapto-1-hexanol) . Density: 0.97 g/mL (for 3-Mercapto-1-hexanol) . Aromatic thiols like this compound typically exhibit higher boiling points and lower volatility due to stronger intermolecular forces.

- Acidity : Aliphatic thiols (pKa ~10–11) are less acidic than aromatic thiols (pKa ~6–8), where the aromatic ring stabilizes the thiolate anion.

Ester Derivatives: Methyl 2-Methyl-3-Mercaptopropionate

Key Differences :

- Functional Groups: Methyl 2-Methyl-3-Mercaptopropionate (C₆H₁₀O₂S) is an aliphatic ester with a thiol group, lacking the phenolic ring system .

- Applications: Esters like this are often used in flavor/fragrance industries due to volatility and sulfurous notes, whereas phenolic thiols may serve as antioxidants or pharmaceutical intermediates.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

Positional Isomerism: Substitutent positions significantly impact reactivity. For example, ortho-substituted thiols (e.g., this compound) may exhibit reduced nucleophilicity compared to para-substituted analogs due to steric hindrance.

Acidity Trends : Aromatic thiols are more acidic than aliphatic counterparts, making them preferable in reactions requiring deprotonation.

Applications: Aliphatic thiols (e.g., 3-Mercapto-1-hexanol) are used in fragrances . Mercaptophenols may serve as ligands in metal coordination or intermediates in drug synthesis.

Biologische Aktivität

2-Mercapto-3-methylphenol, also known as 3-methyl-2-mercaptophenol or thiophenol derivative, is a sulfur-containing organic compound with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its diverse pharmacological properties and potential applications.

Chemical Structure

The chemical formula of this compound is . It features a phenolic structure with a thiol (-SH) group, which contributes to its biological reactivity.

Physical Properties

- Molecular Weight : 156.20 g/mol

- Melting Point : Approximately 70°C

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies have demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from damage.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study explored the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an alternative antimicrobial agent . -

Antioxidant Mechanism Investigation :

Research conducted on the antioxidant capacity of this compound revealed that it effectively inhibits lipid peroxidation in rat brain homogenates. The compound's ability to reduce malondialdehyde levels was noted as a key indicator of its protective effects against oxidative damage . -

Inflammation Model Study :

In an animal model of induced inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing chronic inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.